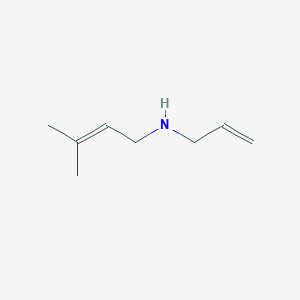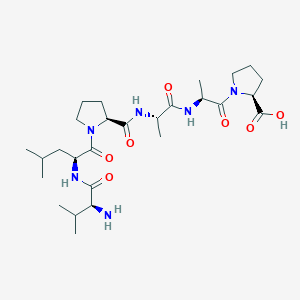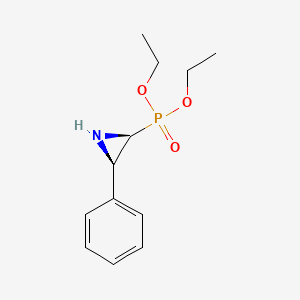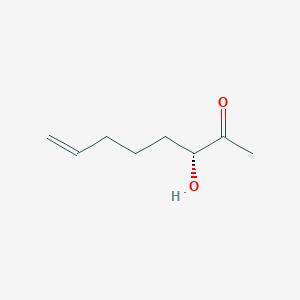![molecular formula C13H21NO2 B14247707 (2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol CAS No. 352655-19-7](/img/structure/B14247707.png)
(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol is a chiral compound with a complex structure that includes a benzyl group, a hydroxyethyl group, and an amino group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol typically involves the reaction of benzylamine with an appropriate butanol derivative under controlled conditions. One common method is the reductive amination of benzylamine with 2-hydroxyethylbutanal, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Catalytic hydrogenation processes using palladium or platinum catalysts can also be employed to achieve high yields and purity. The choice of solvent, temperature, and pressure conditions are optimized to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of 2-[benzyl(2-oxoethyl)amino]butan-1-ol.
Reduction: Formation of 2-[benzyl(2-hydroxyethyl)amino]butane.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The hydroxyethyl and amino groups play crucial roles in binding to the active sites of enzymes, while the benzyl group provides hydrophobic interactions that enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-butanol: A simpler analog with similar functional groups but lacking the benzyl group.
1-Butanol, 2-amino-: Another analog with a different substitution pattern on the butanol backbone.
Uniqueness
(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol is unique due to its chiral nature and the presence of the benzyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
352655-19-7 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-2-13(11-16)14(8-9-15)10-12-6-4-3-5-7-12/h3-7,13,15-16H,2,8-11H2,1H3/t13-/m1/s1 |
InChI Key |
ADJNNTZBSPNDPP-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@H](CO)N(CCO)CC1=CC=CC=C1 |
Canonical SMILES |
CCC(CO)N(CCO)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)




![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)
![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)
![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)
![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)
